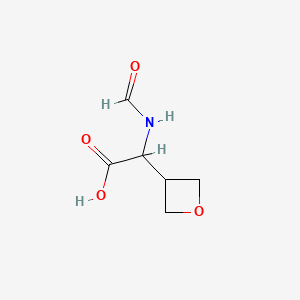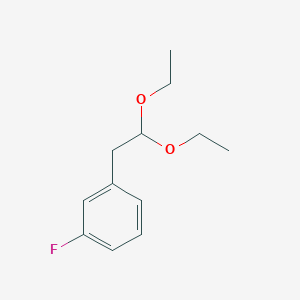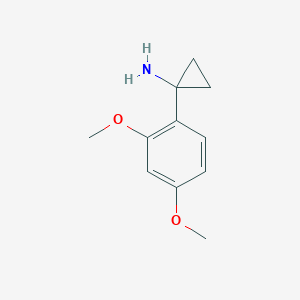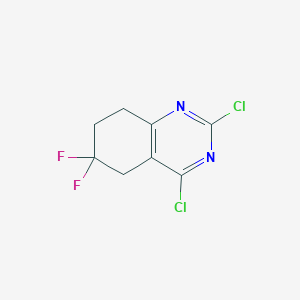![molecular formula C7H14N4O B13526777 2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B13526777.png)
2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2,4,8-tetraazaspiro[45]decan-3-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can be achieved through a multicomponent reaction involving 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide. This reaction is typically carried out under microwave irradiation, which significantly reduces reaction time and increases yield compared to conventional methods .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the use of microwave-assisted synthesis suggests potential for scalability. The efficiency and high yield of this method make it a promising candidate for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an antibacterial and antimycobacterial agent.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The spirocyclic structure imparts unique physical properties, making it useful in the development of new materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication . This inhibition disrupts bacterial cell division, leading to its antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound is structurally similar and has been studied for its selective TYK2/JAK1 inhibitory activity.
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine: Another spirocyclic compound with potential antibacterial properties.
Uniqueness
2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one stands out due to its specific spirocyclic structure and the presence of multiple nitrogen atoms, which contribute to its unique chemical reactivity and biological activity. Its efficient synthesis via microwave-assisted methods also highlights its potential for industrial applications.
Propriétés
Formule moléculaire |
C7H14N4O |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C7H14N4O/c1-11-6(12)9-7(10-11)2-4-8-5-3-7/h8,10H,2-5H2,1H3,(H,9,12) |
Clé InChI |
WDBUYVNPVTYVQD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)NC2(N1)CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13526733.png)

![2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13526748.png)
![[(2R)-3,3-dimethyloxiran-2-yl]methanol](/img/structure/B13526754.png)


![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)



